

# synthesis and preparation of 2-iodophenol

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## Compound of Interest

Compound Name: **2-Iodophenol**

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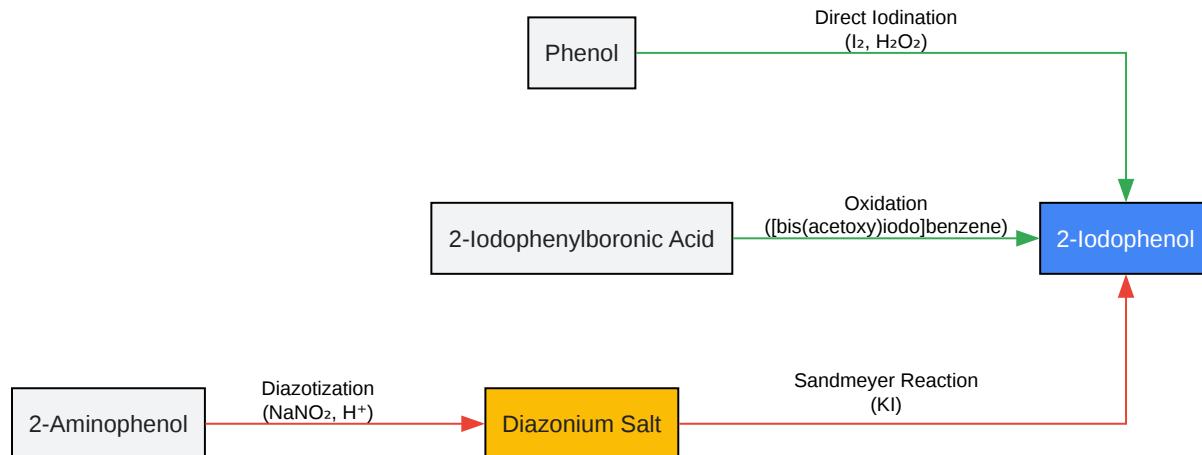
An In-depth Technical Guide to the Synthesis and Preparation of **2-Iodophenol**

## Introduction

**2-Iodophenol** is a halogenated aromatic organic compound with the chemical formula  $\text{IC}_6\text{H}_4\text{OH}$ .<sup>[1]</sup> It serves as a vital intermediate and building block in a multitude of fields, including pharmaceuticals, agrochemicals, and material sciences.<sup>[2]</sup> Its unique structure, featuring an iodine atom and a hydroxyl group in ortho positions on a benzene ring, provides distinct chemical reactivity.<sup>[2]</sup> This makes **2-iodophenol** a valuable precursor in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for constructing complex molecular architectures.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the primary synthetic routes for **2-iodophenol**, complete with detailed experimental protocols, quantitative data, and process visualizations tailored for researchers, scientists, and drug development professionals.

## Synthetic Pathways

Several synthetic strategies have been developed for the preparation of **2-iodophenol**. The most common approaches include the direct iodination of phenol, the diazotization of 2-aminophenol followed by a Sandmeyer-type reaction, and synthesis from organoboronic acids. Each method offers distinct advantages and is chosen based on factors such as starting material availability, desired yield, and regioselectivity.

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Caption: Key synthetic routes to **2-iodophenol**.

## Data Presentation of Synthetic Methods

The following tables summarize the quantitative data for the primary methods of synthesizing **2-iodophenol**, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Direct Iodination of Phenol

Reagents	Oxidizing Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Products	Reference
Iodine (0.5 equiv)	Hydrogen Peroxide (1 equiv)	Water	Room Temp	24	49%	2-iodophenol (and 21% 2,6-diiodophenol)	[4]
Potassium Iodide, Sodium Hypochlorite	-	Methanol	0	0.5	-	Monoiodinated phenol	[5]
Trichloroisocyanuric acid, KI, NaOH	-	Methanol	0-20	0.5-3	High	Iodophenol	[6]

Table 2: Diazotization of 2-Aminophenol (Sandmeyer Reaction)

Starting Material	Diazotization Reagents	Iodinating Agent	Catalyst	Solvent	Temperature (°C)	Yield (%)	Reference
2-Aminophenol	NaNO <sub>2</sub> , H <sub>2</sub> SO <sub>4</sub>	KI	Copper bronze	Water	0, then 75-80	-	[7]
Anthranilic Acid	NaNO <sub>2</sub> , HCl	KI	-	Water	0, then 40-90	-	[8]

Note: While the Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl amines [9][10], specific yield data for the synthesis of **2-iodophenol** via this route was

not detailed in the provided search results. The protocol for the closely related p-iodophenol is cited for procedural reference.

Table 3: Synthesis from 2-Iodophenylboronic Acid

Reagents	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
[bis(acetox y)iodo]ben zene, Water	Triethylami ne	Acetonitrile	20	0.17	93%	[4]

## Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

### Direct Iodination of Phenol with Iodine and Hydrogen Peroxide

This method represents a straightforward approach to the synthesis of **2-iodophenol**, though it may yield a mixture of isomers.[1][4]

Materials:

- Phenol
- Iodine (I<sub>2</sub>)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (30% aqueous solution)
- Water
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Ethyl acetate
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Silica gel for column chromatography

Procedure:

- In a suitable reaction flask, dissolve phenol (1.0 equivalent) in water.
- Add iodine (0.5 equivalents) to the stirred solution.[4]
- Slowly add hydrogen peroxide (1.0 equivalent) to the mixture.[4]
- Stir the reaction at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
- Upon completion, quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
- Extract the product with dichloromethane or ethyl acetate (3 x volume).
- Combine the organic layers and dry over anhydrous sodium sulfate.[4]
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate **2-iodophenol**.[4]

## Synthesis from 2-Iodophenylboronic Acid

This protocol offers a high-yield synthesis of **2-iodophenol** under mild conditions.[4]

Materials:

- 2-Iodophenylboronic acid
- [bis(acetoxy)iodo]benzene (DAIB)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Acetonitrile ( $\text{CH}_3\text{CN}$ )

- Water
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a stirred solution of 2-iodophenylboronic acid (0.5 mmol, 1.0 equiv.) and triethylamine (1.0 mmol, 2.0 equiv.) in acetonitrile (3 mL) and water (11  $\mu\text{L}$ , 0.6 mmol, 1.2 equiv.), add a solution of DAIB (0.75 mmol, 1.5 equiv.) in acetonitrile (2 mL) dropwise at room temperature. [4]
- Allow the mixture to stir for 10 minutes at the same temperature.[4]
- Monitor the reaction to completion by TLC.[4]
- Wash the reaction mixture with distilled water (3 x 7 mL) and extract with dichloromethane (3 x 10 mL).[4]
- Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent. [4]
- Purify the residue by column chromatography over silica gel using hexane/EtOAc as the eluent to obtain pure **2-iodophenol**.[4]

## Synthesis via Diazotization of 2-Aminophenol (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and versatile method for converting aryl amines into aryl halides via a diazonium salt intermediate.[5][9]

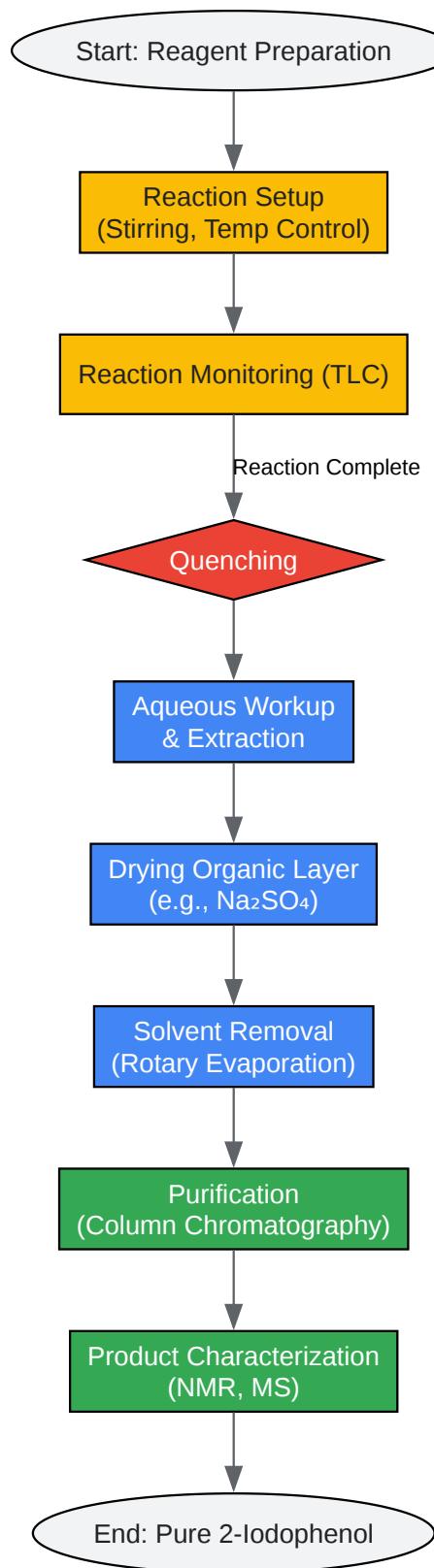
Materials:

- 2-Aminophenol

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Potassium Iodide (KI)
- Copper bronze (optional catalyst)
- Ice
- Chloroform or other suitable organic solvent

Procedure:

- **Diazotization:** Dissolve 2-aminophenol in a mixture of ice, water, and concentrated sulfuric acid. Cool the solution to 0°C in an ice bath.<sup>[7]</sup> Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5°C.<sup>[5]</sup> Stir for an additional 20-60 minutes at 0°C to ensure complete formation of the diazonium salt.<sup>[5][7]</sup>
- **Iodination:** In a separate flask, prepare an ice-cold solution of potassium iodide in water.<sup>[7]</sup> Slowly pour the cold diazonium salt solution into the potassium iodide solution with stirring.<sup>[7]</sup>
- **Decomposition:** Add a small amount of copper bronze (optional) and slowly warm the mixture on a water bath to 75-80°C.<sup>[7]</sup> Continue warming until the evolution of nitrogen gas ceases. The **2-iodophenol** will separate as a heavy oil.<sup>[7]</sup>
- **Workup and Purification:** Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent like chloroform.<sup>[7]</sup> Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any residual iodine.<sup>[7]</sup> Dry the organic layer, remove the solvent, and purify the residue by distillation under reduced pressure or by recrystallization.<sup>[7]</sup>



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Caption: General experimental workflow for synthesis.

## Characterization

The identity and purity of synthesized **2-iodophenol** are confirmed using standard analytical techniques.

- Physical Properties: **2-Iodophenol** is a pale yellow solid that melts near room temperature (m.p. 37-43 °C).[1][11] Its boiling point is 186-187 °C at 160 mmHg.[11]
- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides key structural information. A reported <sup>1</sup>H-NMR spectrum in CDCl<sub>3</sub> shows signals at δ 7.66 (dd, J=7.9 Hz, 1.5 Hz, 1H) and 7.24 (m, 1H).[12]
- <sup>13</sup>C NMR Spectroscopy: Carbon NMR data is also available for structural confirmation.[13]
- Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight of approximately 220.01 g/mol .[13][14]

## Safety and Handling

**2-Iodophenol** is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and causes skin irritation.[13] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]

## Conclusion

The synthesis of **2-iodophenol** can be achieved through several reliable methods. The direct iodination of phenol offers a straightforward route but may lack regioselectivity, often producing a mixture of isomers.[1][4] For higher yields and selectivity, the oxidation of 2-iodophenylboronic acid is an excellent modern alternative.[4] The Sandmeyer reaction, starting from the readily available 2-aminophenol, remains a powerful and classical approach for the regioselective introduction of iodine.[9] The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity requirements, and available starting materials. This guide provides the necessary data and protocols to enable professionals in the field to make informed decisions for the successful preparation of this valuable chemical intermediate.

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